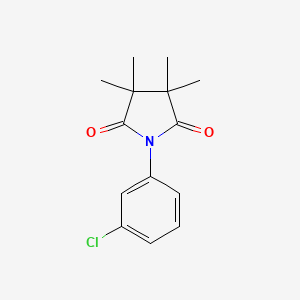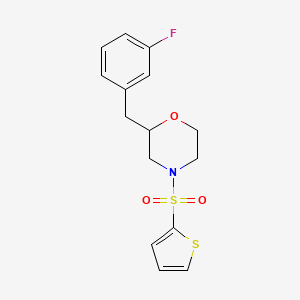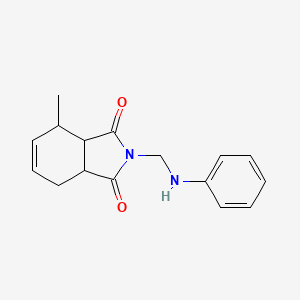
1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione, also known as CP-55,940, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in 1993 by Pfizer as a potential treatment for pain and inflammation. Since then, CP-55,940 has been widely used in scientific research to investigate the mechanisms of action and physiological effects of cannabinoids.
Mecanismo De Acción
Although 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione is a potent agonist of the cannabinoid receptors, the exact mechanism of action is not fully understood. Further research is needed to elucidate the signaling pathways involved and the downstream effects of 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione.
3. Safety profile: 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione has been shown to have potential toxic effects, making it challenging to work with. Further research is needed to determine the safety profile of 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione and to develop methods for safely handling and administering the compound.
4. Clinical trials: Although 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione has shown promising results in preclinical studies, further research is needed to determine its safety and efficacy in human clinical trials. Clinical trials will be necessary to determine whether 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione is a viable treatment option for pain, inflammation, and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione has several advantages and limitations for lab experiments. Some of the advantages include its potent agonist activity, making it a useful tool for studying the endocannabinoid system and the effects of cannabinoids on various physiological processes. However, its high potency and potential for toxicity make it challenging to work with, requiring specialized equipment and expertise to handle safely.
Direcciones Futuras
There are several future directions for research on 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione, including:
1. Development of new drugs: 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione has shown promising results in preclinical studies as a potential treatment for pain, inflammation, and epilepsy. Further research is needed to develop new drugs based on 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione that are safe and effective for human use.
2.
Métodos De Síntesis
1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione can be synthesized using a multi-step process starting from 3-chlorophenylacetonitrile and 2,5-dimethylpyrrole. The intermediate products are then subjected to various chemical reactions, including oxidation, reduction, and cyclization, to produce the final product. The synthesis of 1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione requires specialized equipment and expertise, making it a challenging compound to produce.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione has been extensively used in scientific research to study the endocannabinoid system and the effects of cannabinoids on various physiological processes. It has been shown to have potent analgesic, anti-inflammatory, and anti-convulsant properties, making it a promising candidate for the development of new drugs for the treatment of pain, inflammation, and epilepsy.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3,3,4,4-tetramethylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-13(2)11(17)16(12(18)14(13,3)4)10-7-5-6-9(15)8-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEDRJMCBPMOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)C1(C)C)C2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{(1E)-3-[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]-1-propen-1-yl}-2-methoxyphenol](/img/structure/B6051938.png)
![3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B6051944.png)
![3-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)-1-propanol](/img/structure/B6051948.png)
![2-[1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B6051955.png)
![N-(2-fluorobenzyl)-3-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)propanamide](/img/structure/B6051975.png)

![1-(2-methylbenzyl)-N-[1-(4-methylphenyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6051993.png)
![2-(2-pyridinylcarbonyl)-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6051995.png)
![2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B6051996.png)
![7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B6052008.png)
![N-(4-fluorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6052015.png)
![1-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(1-pyrrolidinylmethyl)piperidine](/img/structure/B6052026.png)
![2-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6052031.png)
